

A Comparative Guide to N-Substituted Isonicotinamide Analogs in Drug Discovery

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Compound of Interest

Compound Name: 2-chloro-N-cyclopropylisonicotinamide

Cat. No.: B1370575

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This guide offers an in-depth comparison of various N-substituted isonicotinamide and nicotinamide analogs, leveraging peer-reviewed studies to illuminate their therapeutic potential across different disease areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the structure-activity relationships (SAR) of these compounds, providing a foundation for future research and development.

Introduction to Isonicotinamides in Medicinal Chemistry

The isonicotinamide scaffold, a pyridine ring with a carboxamide group at the 4-position, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into specific classes of these analogs, comparing their performance and highlighting the experimental data that underscores their potential.

I. Antifungal Activity of Nicotinamide Analogs

Fungal infections pose a significant threat to human health, particularly with the rise of drug-resistant strains. Nicotinamide analogs have emerged as a promising class of antifungal agents, often targeting the fungal cell wall.

Comparison of 2-Aminonicotinamide Derivatives

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity, demonstrating potent effects against various fungal pathogens. These compounds are believed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.

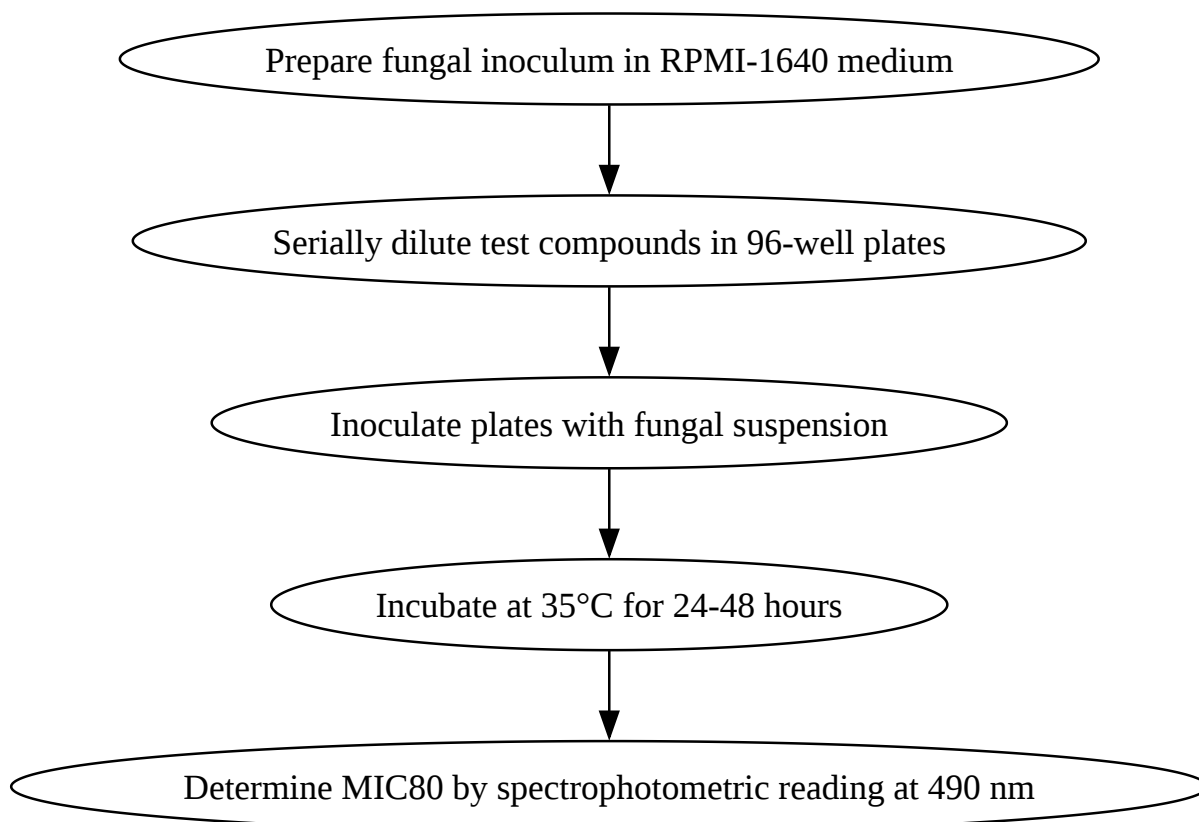
Compound ID	Structure	Target Organism	MIC80 (µg/mL)	Reference
11g	2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide	Candida albicans	0.0313	
11h	2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide	Candida albicans	0.0313	
Fluconazole	(Reference drug)	Candida albicans	-	

Structure-Activity Relationship Insights:

The potent activity of compounds 11g and 11h highlights the importance of the 2-aminonicotinamide core coupled with a substituted thiophene methylamine side chain. The position of the fluorine atom on the phenyl ring (ortho or meta) did not significantly alter the high antifungal potency against *C. albicans*. Further studies revealed that these compounds exhibit broad-spectrum activity against fluconazole-resistant strains of *C. albicans*, as well as other pathogenic fungi like *C. parapsilosis*, *C. glabrata*, and *Cryptococcus neoformans*.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of the 2-aminonicotinamide derivatives was determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.



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- To cite this document: BenchChem. [A Comparative Guide to N-Substituted Isonicotinamide Analogs in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1370575#peer-reviewed-studies-on-2-chloro-n-cyclopropylisonicotinamide-analogs\]](https://www.benchchem.com/product/b1370575#peer-reviewed-studies-on-2-chloro-n-cyclopropylisonicotinamide-analogs)

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